molecular formula C14H19N3O B8107937 2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one

2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one

Cat. No.: B8107937
M. Wt: 245.32 g/mol
InChI Key: PNKIRYPFCHFFCU-UHFFFAOYSA-N
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Description

2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of the pyridine ring and the diazaspiro structure contributes to its biological activity and potential as a drug candidate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one typically involves multi-step organic reactions. One common method includes the use of a Prins reaction followed by a pinacol rearrangement. This method involves the reaction of an aldehyde with a 1-(4-hydroxybut-1-en-2-yl)cyclobutanol in the presence of a Lewis acid catalyst to form the spiro compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as the concentration of reagents, temperature, and reaction time, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one involves its interaction with molecular targets such as RIPK1. By inhibiting the kinase activity of RIPK1, the compound can block the activation of the necroptosis pathway, thereby exerting anti-inflammatory effects . This inhibition is achieved through binding to the active site of the kinase, preventing its phosphorylation and subsequent signaling events.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one is unique due to its specific combination of the pyridine ring and diazaspiro structure, which contributes to its distinct biological activity and potential as a drug candidate. Its ability to inhibit RIPK1 with high potency makes it a promising lead compound for further development .

Properties

IUPAC Name

2-(pyridin-3-ylmethyl)-2,9-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-13-14(4-2-7-16-11-14)5-8-17(13)10-12-3-1-6-15-9-12/h1,3,6,9,16H,2,4-5,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKIRYPFCHFFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2=O)CC3=CN=CC=C3)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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